molecular formula C12H17O3P B13778351 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide CAS No. 75023-58-4

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide

Cat. No.: B13778351
CAS No.: 75023-58-4
M. Wt: 240.23 g/mol
InChI Key: IBJXJZBNSLCQQQ-UHFFFAOYSA-N
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Description

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound It is characterized by a dioxaphosphorinane ring structure with phenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of a phosphorus trichloride derivative with an appropriate diol and phenyl group under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphosphorinane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains boron instead of phosphorus.

    2,4,6-Trimethyl-1,3,5-trioxane: Contains an oxygen atom in place of the phosphorus atom.

    2,4,6-Trimethyl-1,3,5-triazine: Contains nitrogen atoms in place of the phosphorus and oxygen atoms.

Uniqueness

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

75023-58-4

Molecular Formula

C12H17O3P

Molecular Weight

240.23 g/mol

IUPAC Name

2,4,6-trimethyl-5-phenyl-1,3,5λ5-dioxaphosphinane 5-oxide

InChI

InChI=1S/C12H17O3P/c1-9-14-10(2)16(13,11(3)15-9)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

IBJXJZBNSLCQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1OC(P(=O)(C(O1)C)C2=CC=CC=C2)C

Origin of Product

United States

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